molecular formula C6H11NO3 B13547376 3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid

3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13547376
M. Wt: 145.16 g/mol
InChI Key: MBTICTHJXGKWKO-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid is an organic compound characterized by a pyrrolidine ring substituted with a hydroxymethyl group and a carboxylic acid group. This compound is a colorless crystalline solid that is soluble in water and common organic solvents. It has significant applications in chemical synthesis and organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids .

Industrial Production Methods: Industrial production of this compound often involves the use of flow microreactor systems. These systems enable the efficient and sustainable synthesis of tertiary butyl esters, which can be further converted into this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of pyrrolidine-3,3-dicarboxylic acid.

    Reduction: Formation of 3-(Hydroxymethyl)pyrrolidine-3-methanol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

3-(hydroxymethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c8-4-6(5(9)10)1-2-7-3-6/h7-8H,1-4H2,(H,9,10)

InChI Key

MBTICTHJXGKWKO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CO)C(=O)O

Origin of Product

United States

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